molecular formula C13H16FNO B8796956 N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide

N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide

Cat. No. B8796956
M. Wt: 221.27 g/mol
InChI Key: RSIIDEXJEKVHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide is a useful research compound. Its molecular formula is C13H16FNO and its molecular weight is 221.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

N-(3-fluoro-4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H16FNO/c1-8-10-5-3-4-6-11(10)13(7-12(8)14)15-9(2)16/h7H,3-6H2,1-2H3,(H,15,16)

InChI Key

RSIIDEXJEKVHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1CCCC2)NC(=O)C)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound obtained in (4) above (1.35 gm) was dissolved into 5 ml of ethanol and 15 ml of THF. To the solution was added 114 mg of sodium borohydride while stirring at room temperature. After stirring for 20 minutes, the reaction mixture was concentrated. To the concentrate were added 25 ml of toluene and 840 mg of p-TsOH, followed by heating under reflux for 30 minutes. Upon the addition of 100 ml of ethyl acetate, the reaction product was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was dissolved into 20 ml of ethyl acetate and catalytically hydrogenated with the addition of 400 mg of platinum oxide for 4 hours. The catalyst was removed, the filtrate was concentrated, and 10 ml of dichloromethane was added to the concentrate. After the further addition of 1.2 ml of triethylamine and 0.81 ml of acetic anhydride, the mixture was stirred for 40 minutes. The reaction product was diluted with 50 ml of chloroform, washed with dilute hydrochloric acid, saturated sodium bicarbonate and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 1.23 gm of the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
114 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 50-ml autoclave, 1.0 g of 5-acetylamino-7 -fluoro-8-methyl-l-tetralone and 10 ml of methanol were charged. To the resulting mixture, 0.5 g of 10% palladium-carbon was added. The hydrogen pressure was increased to 40 kg/cm2 at room temperature, under which the resulting mixture was stirred at 50° C. for 18 hours. After the completion of the reaction, the reaction mixture was filtered. The catalyst so obtained was washed with chloroform and then the filtrate was concentrated under reduced pressure. To the residue, isopropyl ether was added. The crystals so precipitated were collected by filtration, followed by drying under reduced pressure, whereby 0.76 g of the title compound was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

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